molecular formula C19H17F2N3O2S B2708289 (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1788681-88-8

(2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2708289
CAS No.: 1788681-88-8
M. Wt: 389.42
InChI Key: SOCKJCMHHBBYHF-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F2N3O2S and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial properties. For instance, a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that modifications of the core structure could yield potent antimicrobial agents. This highlights the compound's potential as a scaffold for developing new antimicrobials (Mallesha & Mohana, 2014).

Synthesis Methodologies

Research has been conducted on the synthesis methods of related compounds, providing valuable information on chemical reactions and yields. For example, Piperidine-4-carboxylic acid and ethyl carbonochloridate were used as starting materials for preparing derivatives via amidation, Friedel-Crafts acylation, and hydration, showing the versatile chemistry and potential for modification of this compound's family (Zheng Rui, 2010).

Structural Characterization and Theoretical Calculations

The compound and its derivatives have been subject to extensive structural characterization and theoretical calculations, which are crucial for understanding their physical and chemical properties. Studies involving single crystal X-ray diffraction, spectral analysis, and density functional theory calculations have been conducted to elucidate the structural details, electronic properties, and interaction energies, providing a deeper insight into the compound's reactivity and potential applications (Karthik et al., 2021).

Enzyme Inhibitory Activity

Thiophene-based heterocyclic compounds, including derivatives of the compound , have been synthesized and evaluated for their enzyme inhibitory activities. These studies have shown significant interactions at enzyme active sites, with some compounds exhibiting good binding affinities and inhibitory activities against various enzymes. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes (Cetin et al., 2021).

Anticancer Activity

Derivatives containing thiophene and the core structure of the compound have been investigated for their anticancer activities. Synthesis and evaluation against various human cancer cell lines revealed some compounds with potent growth inhibitory effects, indicating the potential for anticancer drug development (Inceler et al., 2013).

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-14-3-4-15(16(21)9-14)19(25)24-6-1-2-12(10-24)8-17-22-18(23-26-17)13-5-7-27-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKJCMHHBBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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